Cas no 153842-00-3 (N-(Chloroacetyl)-DL-alanine Methyl Ester)

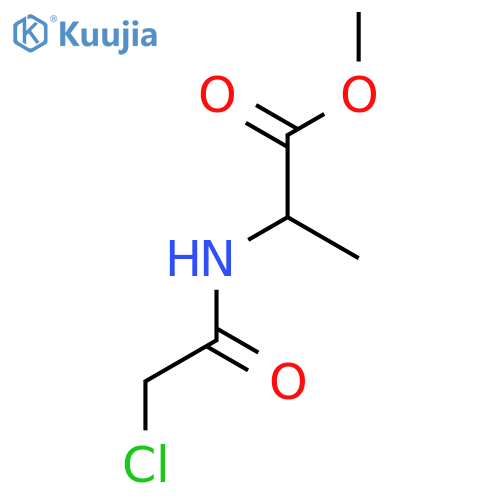

153842-00-3 structure

商品名:N-(Chloroacetyl)-DL-alanine Methyl Ester

CAS番号:153842-00-3

MF:C6H10ClNO3

メガワット:179.601500988007

MDL:MFCD14646663

CID:1063782

PubChem ID:14260835

N-(Chloroacetyl)-DL-alanine Methyl Ester 化学的及び物理的性質

名前と識別子

-

- N-(Chloroacetyl)-DL-alanine Methyl Ester

- methyl 2-[(2-chloroacetyl)amino]propanoate

- N-(Chloroacetyl)-alanine Methyl Ester

- Methyl 2-(2-chloroacetamido)propanoate (ClAc-DL-Ala-OMe)

- (S)-Methyl 2-(2-chloroacetamido) propanoate

- MFCD14646663

- Methyl2-(2-chloroacetamido)propanoate

- AB7488

- DB-308715

- JWNMQNKURMACSS-UHFFFAOYSA-N

- SCHEMBL14986943

- AKOS009076018

- 153842-00-3

- Methyl 2-(2-chloroacetamido)propanoate

- Methyl N-(chloroacetyl)alaninate

- DTXSID10558123

-

- MDL: MFCD14646663

- インチ: InChI=1S/C6H10ClNO3/c1-4(6(10)11-2)8-5(9)3-7/h4H,3H2,1-2H3,(H,8,9)

- InChIKey: JWNMQNKURMACSS-UHFFFAOYSA-N

- ほほえんだ: CC(NC(CCl)=O)C(OC)=O

計算された属性

- せいみつぶんしりょう: 179.03500

- どういたいしつりょう: 179.0349209g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 5

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 55.4Ų

じっけんとくせい

- PSA: 58.89000

- LogP: 0.74320

N-(Chloroacetyl)-DL-alanine Methyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C363380-250mg |

N-(Chloroacetyl)-DL-alanine Methyl Ester |

153842-00-3 | 250mg |

$ 201.00 | 2023-04-18 | ||

| TRC | C363380-1 g |

N-(Chloroacetyl)-DL-alanine Methyl Ester |

153842-00-3 | 1g |

$ 580.00 | 2022-01-07 | ||

| abcr | AB450999-1 g |

Methyl 2-(2-chloroacetamido)propanoate |

153842-00-3 | 1g |

€712.80 | 2022-06-10 | ||

| abcr | AB450999-1g |

Methyl 2-(2-chloroacetamido)propanoate (ClAc-DL-Ala-OMe); . |

153842-00-3 | 1g |

€671.80 | 2024-08-03 | ||

| TRC | C363380-500mg |

N-(Chloroacetyl)-DL-alanine Methyl Ester |

153842-00-3 | 500mg |

$ 374.00 | 2023-04-18 | ||

| TRC | C363380-2.5g |

N-(Chloroacetyl)-DL-alanine Methyl Ester |

153842-00-3 | 2.5g |

$ 1596.00 | 2023-04-18 | ||

| TRC | C363380-250 mg |

N-(Chloroacetyl)-DL-alanine Methyl Ester |

153842-00-3 | 250MG |

$ 165.00 | 2022-01-07 | ||

| TRC | C363380-2 g |

N-(Chloroacetyl)-DL-alanine Methyl Ester |

153842-00-3 | 2g |

$ 1100.00 | 2022-01-07 | ||

| abcr | AB450999-250 mg |

Methyl 2-(2-chloroacetamido)propanoate |

153842-00-3 | 250MG |

€312.10 | 2022-06-10 | ||

| TRC | C363380-2g |

N-(Chloroacetyl)-DL-alanine Methyl Ester |

153842-00-3 | 2g |

$ 1326.00 | 2023-04-18 |

N-(Chloroacetyl)-DL-alanine Methyl Ester 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

153842-00-3 (N-(Chloroacetyl)-DL-alanine Methyl Ester) 関連製品

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:153842-00-3)N-(Chloroacetyl)-DL-alanine Methyl Ester

清らかである:99%

はかる:1g

価格 ($):374.0